1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt

Descripción

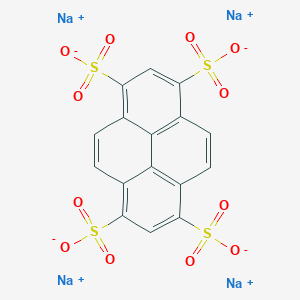

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (PTSA) is a water-soluble fluorescent compound derived from pyrene, featuring four sulfonate (-SO₃⁻) groups symmetrically substituted at the 1,3,6,8-positions. Its synthesis involves a one-step sulfonation reaction using pyrene and fuming sulfuric acid, followed by neutralization with sodium carbonate, yielding a yellow crystalline solid . PTSA exhibits strong blue fluorescence (emission at 396 and 404 nm) under UV excitation (284 nm), attributed to its π–π* transitions stabilized by electron-withdrawing sulfonate groups . Key applications include anti-counterfeiting inks, biosensors, and coordination polymers, leveraging its high solubility, photostability, and compatibility with hydrophilic matrices like hydroxyethyl cellulose (HEC) .

Propiedades

Número CAS |

59572-10-0 |

|---|---|

Fórmula molecular |

C16H10NaO12S4 |

Peso molecular |

545.5 g/mol |

Nombre IUPAC |

tetrasodium;pyrene-1,3,6,8-tetrasulfonate |

InChI |

InChI=1S/C16H10O12S4.Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28); |

Clave InChI |

NQKFDVXUZAJCMW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Otros números CAS |

59572-10-0 |

Pictogramas |

Irritant |

Números CAS relacionados |

6528-53-6 (Parent) |

Sinónimos |

PYRENE-1,3,6,8-TETRASULFONIC ACID TETRA SODIUM SALT; PYRENE-1,3,6,8-TETRASULFONIC ACID TETRASODIUM SALT HYDRATE; 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT; 1,3,6,8-pyrenetetrasulfonic acid; 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrat |

Origen del producto |

United States |

Métodos De Preparación

Sulfonation of Pyrene

The foundational step in PTSA synthesis involves sulfonation of pyrene using sulfur trioxide (SO₃) in concentrated sulfuric acid. This exothermic reaction substitutes hydrogen atoms on the pyrene aromatic system with sulfonic acid groups (-SO₃H). The patent CN105272886A outlines a one-step sulfonation process where pyrene reacts with SO₃ in a 1:4 molar ratio under controlled temperatures (90–100°C) for 5 hours. Key parameters include:

-

Reagent Ratios : Pyrene:sulfuric acid mass ratio of 3:20–30 ensures sufficient acidity for sulfonation.

-

Temperature Control : Maintaining the reaction at 90°C during SO₃ addition prevents over-sulfonation, while post-addition heating to 100°C ensures complete substitution.

-

Workup : The crude product is diluted in ice water to precipitate pyrenetetrasulfonic acid, which is filtered and neutralized with sodium hydroxide to form the tetrasodium salt.

Neutralization and Crystallization

Post-sulfonation, neutralization with sodium hydroxide converts the sulfonic acid groups to sodium sulfonates. The patent specifies using flaked sodium hydroxide to adjust the pH to neutrality, followed by sodium chloride addition to precipitate the product. This salting-out method enhances purity by removing residual sulfuric acid and unreacted reagents.

Industrial Production Protocols

Bulk Sulfonation Reactors

Industrial-scale production employs continuous-flow reactors to manage the exothermic sulfonation reaction. Key design considerations include:

-

Reactor Material : Glass-lined steel or Hastelloy reactors resist corrosion from sulfuric acid and SO₃.

-

Heat Exchange Systems : External cooling jackets maintain temperatures below 100°C to prevent decomposition.

-

Automated Feed Systems : Precise dosing of SO₃ and pyrene minimizes side reactions and improves yield consistency.

Purification and Drying

Industrial purification involves multi-stage filtration and crystallization:

-

Primary Filtration : Removes unreacted pyrene and sulfur trioxide oligomers.

-

Recrystallization : The tetrasodium salt is dissolved in hot water (80–90°C) and recrystallized by cooling to 25°C.

-

Fluidized-Bed Drying : Ensures low moisture content (<0.5%) for long-term stability.

Reaction Optimization and Yield Enhancement

Critical Process Parameters

Optimization studies highlight the following factors for maximizing yield and purity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| SO₃:Pyrene Molar Ratio | 4:1 | Prevents under-sulfonation |

| Reaction Temperature | 90–100°C | Balances reaction rate and decomposition |

| Neutralization pH | 7.0–7.5 | Minimizes sodium sulfate impurities |

| Crystallization Cooling Rate | 1–2°C/min | Enhances crystal size uniformity |

Comparative Analysis of Traditional vs. Modern Methods

The patent CN105272886A contrasts its method with conventional approaches:

Análisis De Reacciones Químicas

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Sulfonates.

Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.

Aplicaciones Científicas De Investigación

Environmental Applications

Fluorescent Tracing in Water Studies

PTSA is extensively used as a fluorescent probe in environmental studies to trace the movement and degradation of polycyclic aromatic hydrocarbons (PAHs) in aquatic systems. Its strong fluorescence emission allows researchers to monitor the behavior of pollutants in water bodies effectively. The compound's high quantum yield and stability make it particularly suitable for long-term studies without invasive sampling techniques .

Case Study: Tracking Water Pollutants

In a study examining the dynamics of water-soluble pollutants, PTSA was utilized to track the dispersion of contaminants in freshwater systems. Researchers reported that PTSA's fluorescence facilitated precise quantification of pollutant concentrations over time, demonstrating its effectiveness as a tracer in hydrophilic environments .

Biological Applications

Cell Dynamics and Imaging

PTSA's fluorescent properties have been harnessed in biological research to study cell dynamics and interactions. Its non-invasive nature allows for real-time imaging of cellular processes without disrupting normal cellular functions. This application is crucial for understanding complex biological systems and interactions at the cellular level .

Case Study: Lipase Activity Measurement

PTSA has been employed as a substrate for measuring lipase activity in biochemical assays. Its solubility and fluorescence enable sensitive detection of enzymatic activity, providing insights into metabolic processes .

Agricultural Applications

Tracer Dye for Spray Deposition Studies

In agricultural research, PTSA serves as an effective tracer dye to study spray deposition patterns and movement in crop applications. A study evaluated its properties as a tracer material, highlighting its solubility in various solvents and stability under sunlight. The findings indicated that PTSA could be reliably used to assess spray coverage on plants, aiding in the optimization of pesticide application strategies .

| Property | Value |

|---|---|

| Solubility | Highly soluble in water |

| Stability | Stable under sunlight |

| Recovery Efficiency | Maximum recovery with isopropyl alcohol solution |

Material Science Applications

Fluorescent Inks for Anti-Counterfeiting

Recent advancements have seen PTSA synthesized as a hydrosoluble fluorescent ink for anti-counterfeiting applications. Its ability to produce vivid blue fluorescence under UV light makes it an ideal candidate for creating invisible inks. A study demonstrated the successful formulation of water-soluble inks using PTSA, which maintained stability over time and exhibited excellent rheological properties suitable for printing applications .

Case Study: Development of Fluorescent Inks

The synthesis of PTSA via a one-step sulfonation reaction led to the development of inks that were used to print various patterns, including QR codes and logos. These inks showcased good water solubility and outstanding fluorescence performance, proving their potential in security applications .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Environmental Science | Tracing PAHs in aquatic systems | High sensitivity and stability |

| Biological Research | Imaging cell dynamics | Non-invasive monitoring |

| Agricultural Research | Spray deposition studies | Effective tracer with high recovery rates |

| Material Science | Anti-counterfeiting inks | Vivid fluorescence with good stability |

Mecanismo De Acción

The primary mechanism of action of 1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt centers around its strong fluorescence emission when excited by ultraviolet light . The sulfonic acid groups enhance water solubility and ionic character, making it suitable for various analytical applications. The compound interacts with molecular targets through cation-π interactions, facilitating protein-protein contacts .

Comparación Con Compuestos Similares

8-Hydroxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt (HPTS)

- Structure : HPTS has three sulfonate groups and one hydroxyl (-OH) group at the 8-position, unlike PTSA, which lacks hydroxyl groups .

- Fluorescence Behavior :

- Applications: HPTS is preferred for pH-responsive coatings, whereas PTSA is utilized in environments where hydroxyl-free, non-pH-sensitive fluorescence is critical .

Sodium 1-Pyrenesulfonate (PS)

- Structure : PS contains a single sulfonate group at the 1-position .

- Self-Assembly and Fluorescence: PS forms non-fluorescent spherical aggregates with calixpyridinium, whereas PTSA forms rodlike aggregates with strong green solid-state fluorescence . PS lacks iodine capture capability, unlike PTSA, whose tetra-sulfonation enables iodine adsorption in aqueous and vapor phases .

Physicochemical and Application-Specific Comparisons

Solubility and Aggregation

| Compound | Sulfonate Groups | Hydroxyl Group | Solubility in Water | Aggregation Tendency |

|---|---|---|---|---|

| PTSA | 4 | No | High | Moderate (HEC mitigates) |

| HPTS | 3 | Yes | High | Low in WPU |

| PS | 1 | No | Moderate | High |

Fluorescence Performance

| Compound | λemission (nm) | Quantum Yield | Matrix Compatibility |

|---|---|---|---|

| PTSA | 396, 404 | High | HEC, screen-printing inks |

| HPTS | 452 (pH-dependent) | Moderate | WPU, pH-sensitive films |

| PS | 376 | Low | Non-fluorescent aggregates |

- Notable Finding: PTSA’s fluorescence is stable in hydrophilic binders like HEC but quenches in hydrophobic WPU due to π–π stacking. HPTS’s fluorescence is pH-tunable, making it versatile for sensors .

Anti-Counterfeiting Inks

Coordination Polymers and Drug Delivery

- PTSA: Forms europium coordination polymers (EuPTS-CPs) with 1D/3D structures for luminescent materials . Also used in nanocontainers for pH/glucose-triggered drug release .

- HPTS/PS: Limited use in coordination chemistry due to fewer sulfonate groups .

Actividad Biológica

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (PTSA) is a water-soluble fluorescent compound known for its diverse applications in biological and agricultural research. Its unique structure allows it to interact with various biological systems, making it a valuable tool in numerous studies.

- Molecular Formula : C16H11NaO12S4

- Molecular Weight : 546.48 g/mol

- CAS Number : 59572-10-0

- Solubility : Highly soluble in water and organic solvents like DMSO .

Biological Applications

PTSA has been utilized in several biological contexts, including:

-

Tracer Dye in Agriculture :

- PTSA is employed as a tracer dye to measure spray deposition and movement in agricultural applications. Studies indicate that it is highly soluble and stable in various solvents, facilitating effective recovery from plant surfaces. For instance, a study showed an average recovery rate of approximately 80% from different plant samples using PTSA as a tracer .

- Enzyme Activity Measurement :

-

Fluorescent Marker :

- PTSA exhibits strong fluorescence under UV light, making it suitable for applications requiring visual tracking of biological processes. This property has been leveraged in anti-counterfeiting technologies where PTSA-based inks are used due to their stability and visibility under specific lighting conditions .

Agricultural Application Study

In a study conducted by Hoffmann et al., PTSA was evaluated for its effectiveness as a tracer dye in agricultural sprays. The results indicated that PTSA demonstrated excellent solubility and stability when mixed with common agricultural products like Roundup PowerMax®. The study highlighted the recoverability of PTSA from various plant surfaces, with significant findings summarized in Table 1 below.

| Plant Species | Recovery Rate (%) | Solvent Used |

|---|---|---|

| Tomato | 82.8 | 10% Isopropyl Alcohol |

| Pepper | 63.2 | 10% Isopropyl Alcohol |

| Cucurbita pepo | 75.0 | Distilled Water |

| Solanum melongena | 70.5 | Distilled Water |

Table 1: Recovery rates of PTSA from different plant species using various solvents .

Enzymatic Activity Measurement

PTSA's role as a substrate for lipase was investigated to understand its interaction with lipid substrates. The study found that PTSA could effectively facilitate the measurement of lipase activity, providing insights into metabolic processes involving lipid metabolism.

Q & A

Q. What are the optimized synthesis methods for 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt, and how do traditional approaches compare in efficiency and scalability?

Methodological Answer: The compound is synthesized via a one-step sulfonation reaction using pyrene and sulfonating agents under controlled conditions. This method offers advantages over multi-step approaches, including reduced reaction time, higher yields (~85%), and eco-friendliness due to minimal waste . Traditional methods often require harsh sulfonation conditions (e.g., fuming sulfuric acid) and multiple purification steps, leading to lower scalability.

Q. Table 1: Synthesis Method Comparison

Q. What spectroscopic and chromatographic techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- UV-Vis Spectroscopy: Confirms the presence of conjugated aromatic systems (absorption peaks at 320–350 nm) .

- Fluorescence Spectroscopy: Validates pure blue emission under UV light (λex = 360 nm, λem = 450 nm) in aqueous solutions .

- HPLC: Assesses purity (>95%) using reverse-phase columns with mobile phases like water/acetonitrile and ion-pairing agents .

- XRD: Used in coordination polymer studies to confirm crystallinity and ligand-metal bonding (e.g., Eu(III) complexes) .

Q. How does the compound’s fluorescence behavior vary under different matrices, and what factors influence quantum yield?

Methodological Answer: Fluorescence is matrix-dependent:

- Aqueous Solutions: High quantum yield due to solvation and minimal aggregation .

- Polymer Matrices (e.g., WPU): Aggregation-caused quenching (ACQ) occurs at >0.1 wt% loading, leading to non-fluorescent films. This contrasts with HPTS, which retains fluorescence due to hydroxyl group stabilization .

- Encapsulation in Microspheres: Fluorescence is preserved when dispersed in hydrophobic carriers (e.g., PMMA via S/O/W methods) .

Key Factors:

- Solvent polarity

- Dye concentration

- Presence of stabilizing functional groups (e.g., –OH in HPTS)

Q. What methodologies are effective for encapsulating this compound in polymeric microspheres for controlled release?

Methodological Answer:

- W/O/W Double Emulsion: Encapsulates hydrophilic dyes in hydrophobic polymers (e.g., PMMA). Challenges include optimizing surfactant ratios to prevent leakage .

- S/O/W Suspension: Uses solid-in-oil suspensions for higher loading efficiency (>80%) .

- pH-Responsive Nanocontainers: Cross-linked polymers (e.g., p(SRA-B)) enable pH- or glucose-triggered release .

Advanced Research Questions

Q. What design principles govern the formation of europium coordination polymers using this ligand?

Methodological Answer:

- Solvent Systems: Mixed water/ethanol solvents (e.g., 10–30% H2O) promote crystallinity .

- Stoichiometry: A 1:1 molar ratio of Eu(III) to ligand yields 1D chain structures, while excess Eu(NO3)3 forms 3D frameworks .

- Template Effects: 4,4′-bipyridine induces π–π stacking, stabilizing snake-like chains .

Q. Table 2: Coordination Polymer Synthesis Conditions

| Parameter | Compound 1 | Compound 2 |

|---|---|---|

| Eu:PTS Ratio | 1:1 | 12:1 |

| Solvent Composition | 10% H2O, 90% EtOH | 10% H2O, 90% EtOH |

| Crystallinity | Prismatic crystals | Polycrystalline |

Q. How to design permeability studies using graphene oxide (GO) membranes to assess molecular exclusion of this compound?

Methodological Answer:

Q. What functionalization strategies enhance electrochemical sensor performance using carbon nanotube (CNT) composites?

Methodological Answer:

- PyTS–CNT Functionalization: Non-covalent π–π interactions between pyrene and CNTs improve dispersion and create active sites for heavy metal detection (e.g., Pb<sup>2+</sup>, Cd<sup>2+</sup>). Detection limits reach 0.1 ppb via differential pulse voltammetry .

- Graphene Hybrids: Reduced graphene oxide functionalized with PTS and Pd nanoparticles enhances sensitivity for nitroaromatic explosives (LOQ = 10 nM) .

Q. How do molecular dynamics (MD) simulations inform the use of this compound in graphene exfoliation?

Methodological Answer:

- Adsorption Energy: Pyrenetetrasulfonates exhibit higher adsorption energy (~−40 kJ/mol) on graphene than less sulfonated analogs, promoting solvent displacement and exfoliation .

- PMF Analysis: Correlates molecular dipole moments with graphene dispersion efficiency. PTS outperforms mono- and tri-sulfonated derivatives .

Q. What experimental approaches resolve fluorescence quenching in polymer matrices?

Methodological Answer:

Q. How to integrate this compound into paper-based electrophoretic devices for analytical separations?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.